6-Ethyl-2-phenylquinoline-4-carbonyl chloride
CAS No.: 1160261-02-8
Cat. No.: VC2667235
Molecular Formula: C18H14ClNO
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160261-02-8 |
|---|---|
| Molecular Formula | C18H14ClNO |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 6-ethyl-2-phenylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
| Standard InChI Key | YJZLWHNXIYHWMZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
Structure and Identification
6-Ethyl-2-phenylquinoline-4-carbonyl chloride contains a quinoline scaffold with specific substitution patterns that define its chemical identity. The compound's key structural and identification parameters are summarized in Table 1.
| Property | Description |
|---|---|
| Chemical Name | 6-Ethyl-2-phenylquinoline-4-carbonyl chloride |
| CAS Number | 1160261-02-8 |
| Molecular Formula | C18H14ClNO |
| Molecular Weight | 295.8 g/mol |
| Structure | Quinoline core with ethyl at 6-position, phenyl at 2-position, and carbonyl chloride at 4-position |
| IUPAC Name | 6-ethyl-2-phenylquinoline-4-carbonyl chloride |
The structure features a planar quinoline heterocycle with an ethyl group extending from the 6-position of the bicyclic system. The phenyl group at the 2-position is typically oriented at an angle to the quinoline plane due to steric factors, while the carbonyl chloride group at the 4-position extends from the quinoline core with the carbonyl oxygen typically oriented away from the nitrogen atom to minimize electronic repulsions.
Synthesis and Preparation
General Synthetic Approaches
Several synthetic routes have been developed for the preparation of 6-ethyl-2-phenylquinoline-4-carbonyl chloride. These methods typically involve the use of quinoline derivatives and various chemical transformations to introduce the carbonyl chloride group. The synthesis generally follows a multi-step approach:
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Construction of the quinoline core structure through cyclization reactions
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Introduction of the ethyl group at the 6-position and the phenyl group at the 2-position
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Functionalization at the 4-position to introduce a carboxylic acid group
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Conversion of the carboxylic acid to the acid chloride
The quinoline core can be constructed using various methodologies, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis, each offering advantages depending on the availability of starting materials and the desired substitution pattern.
Acid Chloride Formation
The final step in the synthesis typically involves converting a carboxylic acid precursor to the acid chloride using chlorinating agents. This transformation is commonly accomplished using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on the chlorinating agent, followed by elimination to form the acid chloride.
For example, the reaction with thionyl chloride can be represented as:
R-COOH + SOCl2 → R-COCl + SO2 + HCl
This reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, often with a catalytic amount of dimethylformamide (DMF) to enhance the reaction rate through the formation of a Vilsmeier-type intermediate. The reaction requires anhydrous conditions to prevent hydrolysis of the formed acid chloride and is usually performed under reflux for several hours to ensure complete conversion.
Chemical Reactions
Nucleophilic Acyl Substitution Reactions
As a compound containing a reactive carbonyl chloride functional group, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride primarily undergoes nucleophilic acyl substitution reactions. The electrophilic nature of the carbonyl carbon, coupled with the good leaving group ability of the chloride ion, makes this compound highly reactive toward nucleophiles. Table 2 summarizes the typical reactions of this compound.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Alcohols (R-OH) | Esters | Synthesis of biologically active compounds |
| Amidation | Amines (R-NH2) | Amides | Peptide chemistry, pharmaceutical intermediates |
| Hydrolysis | Water | Carboxylic acid | Synthetic intermediates |
| Thioesterification | Thiols (R-SH) | Thioesters | Biochemical studies, enzyme models |
The general mechanism for these nucleophilic acyl substitution reactions involves:
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Nucleophilic attack on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the substituted product
These reactions typically proceed rapidly under mild conditions, often requiring only the presence of a base to neutralize the hydrogen chloride byproduct.
Other Transformations
Beyond nucleophilic acyl substitutions, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride can participate in various other chemical transformations:
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Reduction reactions: The carbonyl chloride can be reduced to aldehydes (using lithium tri-tert-butoxyaluminum hydride) or alcohols (using lithium aluminum hydride)
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Coupling reactions: In the presence of appropriate catalysts, the compound can undergo coupling reactions to form ketones (Stille coupling) or amides (palladium-catalyzed aminocarbonylation)
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Reactions involving the quinoline core: The quinoline nitrogen can undergo N-oxidation, and the aromatic system can participate in electrophilic substitution reactions under appropriate conditions
These diverse reaction pathways highlight the versatility of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a synthetic intermediate in organic chemistry.
Biological Activities
Structure-Activity Relationships
The biological activities of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline core. In 6-Ethyl-2-phenylquinoline-4-carbonyl chloride:
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The ethyl group at the 6-position may enhance lipophilicity and membrane permeability, affecting the compound's ability to cross biological barriers
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The phenyl group at the 2-position could influence binding to biological targets through π-π stacking interactions with aromatic amino acid residues in proteins
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The carbonyl chloride group at the 4-position, while highly reactive and unsuitable for direct biological applications, serves as a versatile handle for introducing various biologically relevant functionalities through chemical modifications
Systematic modification of these structural elements could lead to the development of derivatives with enhanced biological activities and improved pharmacokinetic properties.
Applications in Research and Industry
Synthetic Intermediate in Organic Chemistry
Comparison with Related Compounds
Structural Analogs
Understanding the relationship between 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and structurally similar compounds provides valuable insights into its properties and potential applications. Table 3 presents a comparison with key structural analogs.
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride | Thienyl group instead of phenyl at 2-position | Altered electronic properties, potentially different biological activities |
| 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | Chlorine atom on the phenyl ring | Modified electronic distribution, potentially enhanced binding to biological targets |
| 6-Ethylquinoline-4-carbonyl chloride | Lacks the 2-phenyl group | Reduced lipophilicity, different spatial arrangement |
These structural variations can significantly affect the compound's physical properties, chemical reactivity, and biological activities.
Specific Comparisons
A closely related compound is 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (CAS: 1160257-14-6), which differs by having a 2-thienyl group at the 2-position instead of a phenyl group . This substitution of a thiophene ring for a benzene ring alters the electronic properties of the molecule, potentially affecting its reactivity and biological activity.
Another related compound is 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, which contains a chlorine atom on the phenyl ring. This additional substituent modifies the electronic distribution within the molecule and could enhance binding to specific biological targets through halogen bonding interactions.
These structural variations highlight the potential for fine-tuning the properties of quinoline derivatives through systematic modifications of the substitution pattern.
Future Research Directions
Comprehensive Physical Characterization
Given the limited specific information available on 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, detailed studies of its physical properties would contribute significantly to our understanding of this compound. Future research could focus on:
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Crystal structure determination through X-ray crystallography
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Comprehensive spectroscopic analysis (NMR, IR, UV-Vis)
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Thermal stability studies
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Solubility profiles in various solvents
These investigations would provide valuable data for predicting the compound's behavior in various applications and guide the development of improved synthetic methods.
Expanded Synthetic Applications
Exploration of novel synthetic transformations using 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a starting material could lead to the development of new compounds with unique properties. Potential areas for investigation include:
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Development of chemoselective reactions that exploit the differential reactivity of the carbonyl chloride group and the quinoline core
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Application of modern cross-coupling methodologies to introduce additional functionalities
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Incorporation of the quinoline structure into larger molecular architectures, such as macrocycles or polymers
These synthetic studies would expand the utility of this compound in both academic research and industrial applications.
Biological Evaluation
Based on the antiviral potential of related quinoline derivatives, systematic studies of the biological activities of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride derivatives would be valuable. Future research could focus on:
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Synthesis of stable derivatives suitable for biological testing
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Screening against various viral, bacterial, and fungal pathogens
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Evaluation of anticancer activity in cell-based assays
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Investigation of structure-activity relationships to identify optimal substitution patterns
These biological studies could lead to the discovery of novel therapeutic agents based on the quinoline scaffold.
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